molecular formula C11H10FN3O3 B1518683 1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049119-92-7

1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1518683
CAS No.: 1049119-92-7
M. Wt: 251.21 g/mol
InChI Key: JZYXRPMFDLQSPN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FMTA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the 1,2,3-triazole family of compounds, which are characterized by their three-membered ring structures. FMTA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.

Scientific Research Applications

Synthesis and Biological Activity

1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid and its analogues have been utilized in synthesizing novel compounds with significant biological activities. For instance, a study by Nagaraj et al. (2018) reported the synthesis of triazole analogues of piperazine, which showed potent antibacterial activity against various human pathogenic bacteria, highlighting its potential in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Chemical Structure and Properties

The chemical structure and properties of this compound and its derivatives have been extensively studied. Shtabova et al. (2005) determined the structure of a similar compound, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, through experimental and quantum-chemical methods. This study also explored the compound's reactivity in various chemical reactions, contributing to the understanding of its chemical behavior (Shtabova et al., 2005).

Antimicrobial Applications

The antimicrobial properties of this compound derivatives have been a significant area of research. Nagamani et al. (2018) synthesized novel propan-1-ones derivatives from this compound and evaluated their antimicrobial activity, demonstrating their potential as antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Photophysical Properties

The photophysical properties of triazole derivatives are another area of interest. Safronov et al. (2020) studied 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids, demonstrating their bright blue fluorescence and sensitivity to structural changes and the microenvironment. These properties suggest potential applications in sensing and biological research (Safronov et al., 2020).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c1-18-6-9-10(11(16)17)13-14-15(9)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXRPMFDLQSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

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